molecular formula C4H5N3O3 B1414542 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1368716-21-5

5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1414542
M. Wt: 143.1 g/mol
InChI Key: PWELPWHVKYHTOK-UHFFFAOYSA-N
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Description

“5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1368716-21-5 . It has a molecular weight of 143.1 and its IUPAC name is 5-hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H5N3O3/c1-7-4(10)5-2(6-7)3(8)9/h1H3,(H,8,9)(H,5,6,10) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid derivatives have been studied for their synthesis and antibacterial activity. These derivatives, particularly methyl esters, exhibit significant antibacterial properties, making them relevant in pharmaceutical research (Iradyan et al., 2014).

Chemical Structure and Properties

  • Research focusing on the chemical structure and properties of N-acetylated derivatives of this compound has been conducted. These studies involve techniques like HPLC, GC-MS, and NMR spectroscopy to analyze the compound's susceptibility to acetylation and its structural characteristics (Dzygiel et al., 2004).

Preparation of Peptidomimetics and Biologically Active Compounds

  • The compound has been used in the preparation of peptidomimetics or biologically active compounds. Its chemistry is manipulated to overcome issues like the Dimroth rearrangement, making it suitable for creating complex molecules like HSP90 inhibitors (Ferrini et al., 2015).

Synthesis Methodologies

  • Various methodologies for synthesizing methyl 1H-1,2,4-triazole-3-carboxylate, a related compound, have been explored. These include hydroxymethylation and esterification processes, contributing to a deeper understanding of synthetic routes for triazole derivatives (Xue Feng, 2005).

Coordination Polymers and Supramolecular Networks

  • Studies have been conducted on the formation of coordination polymers and 3-D supramolecular networks using 1H-1,2,4-triazole derivatives. These studies contribute to materials science, particularly in the development of new materials with unique luminescence and magnetic properties (Yang et al., 2008).

Ring-Chain Tautomerism

  • Research has also delved into the synthesis and ring-chain tautomerism of related triazole carboxylic acids. This kind of research aids in understanding the dynamic equilibrium between different forms of a molecule, which is crucial in drug design and development (Pokhodylo & Obushak, 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .

properties

IUPAC Name

1-methyl-5-oxo-4H-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c1-7-4(10)5-2(6-7)3(8)9/h1H3,(H,8,9)(H,5,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWELPWHVKYHTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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